molecular formula C19H22N4O5S B2865308 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1797739-17-3

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2865308
CAS No.: 1797739-17-3
M. Wt: 418.47
InChI Key: LJFQECXXUGESHC-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Kantekin et al. (2015) focused on the synthesis and characterization of novel metallophthalocyanines, providing insights into the electrochemical and spectroelectrochemical properties of peripherally octa-substituted derivatives (Kantekin et al., 2015). This research could be indirectly relevant to understanding the synthesis pathways and characterization techniques applicable to the compound of interest.

Pharmacological Potential Exploration

Another study conducted by Purushotham and Poojary (2018) explored the antitubercular potential of N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide through docking studies, indicating the methodology for assessing biological activity and potential pharmacological applications of similar compounds (Purushotham & Poojary, 2018).

Novel Functionalized Ligands

Research by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting cyclooxygenase-2 (COX-2) enzymes demonstrates the process of enhancing selectivity through structural modifications. This highlights the importance of functional groups in determining the biological activity and specificity of compounds, which may be relevant for the design and application of the compound (Hashimoto et al., 2002).

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-5-8-15(27-2)17(12-13)29(25,26)20-9-10-22-19(24)23(14-6-7-14)18(21-22)16-4-3-11-28-16/h3-5,8,11-12,14,20H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQECXXUGESHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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